4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11-8-12(18-2)4-5-13(11)21(16,17)15-9-14(19-3)6-7-20-10-14/h4-5,8,15H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZAPMHSAGJQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with 3-methoxythiolan-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new sulfonamide derivatives with different functional groups.
Scientific Research Applications
4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
A. Sulfonamide-Based Agrochemicals ()
Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfonamide backbone but incorporate triazine rings instead of thiolane. The triazine group enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant biosynthesis.
B. Benzimidazole Derivatives ()
Benzimidazole sulfonamides (e.g., compounds 3s and 3t) feature fused aromatic systems with dimethylamino and pyridylmethylsulfinyl groups. These substituents enhance proton pump inhibition (PPI) activity, making them relevant to antiulcer therapeutics. The absence of a benzimidazole core in the target compound suggests divergent biological targets, though both classes exploit sulfonamide polarity for solubility and binding .
C. Thiadiazole-Containing Sulfonamides ()
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6) replaces the thiolane group with a thiadiazole ring. The thiadiazole’s electron-deficient nature enhances interactions with biological targets like carbonic anhydrase, while the thiolane’s ether-oxygen and sulfur atoms in the target compound may confer distinct hydrogen-bonding or lipophilic properties. Solubility differences are notable: the thiadiazole derivative is sparingly soluble in chloroform and methanol, whereas the thiolane-containing compound’s solubility remains uncharacterized but is hypothesized to differ due to increased steric bulk .
D. Patent-Protected Sulfonamides ()
European Patent EP 2 697 207 B1 lists sulfonamides with trifluoromethylphenyl and oxazolidinone moieties, such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide. These compounds prioritize fluorinated groups for enhanced metabolic stability and target affinity, contrasting with the target compound’s non-fluorinated, oxygen/sulfur-rich structure. Such differences likely result in divergent pharmacokinetic profiles .
Data Table: Key Comparative Properties
Mechanistic and Application Insights
- Lumping Strategy Relevance () : The lumping approach groups compounds with similar functional groups (e.g., sulfonamides) for simplified reaction modeling. While the target compound shares a sulfonamide core with metsulfuron and thiadiazole derivatives, its unique thiolane substituent may necessitate separate classification in kinetic or environmental fate studies .
- Bioactivity Hypotheses : The methoxythiolan group’s sulfur atom could facilitate redox interactions or serve as a hydrogen-bond acceptor, differentiating it from triazine or thiadiazole analogs. This may position it as a candidate for antimicrobial or enzyme inhibition studies.
Biological Activity
4-Methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a methoxy group and a thiolane moiety. This compound belongs to the broader class of benzenesulfonamides, which are known for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The chemical structure of 4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide can be represented as follows:
This structure consists of:
- A benzene ring with a methoxy group at the para position.
- A sulfonamide functional group.
- A thiolane derivative that may contribute to its biological interactions.
Antibacterial and Anti-inflammatory Properties
Benzenesulfonamides are also recognized for their antibacterial and anti-inflammatory effects. The presence of the sulfonamide group is often associated with inhibition of bacterial folate synthesis, leading to bactericidal activity. Additionally, compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
Inhibition Studies
A study focusing on N-benzylbenzenesulfonamides revealed their potential in inhibiting γ-secretase, an enzyme implicated in Alzheimer’s disease pathology. This suggests that compounds within this class may also possess neuroprotective properties .
Case Studies and Research Findings
Several studies provide insights into the biological activities of related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide) | Anti-HBV | Increases intracellular APOBEC3G levels |
| BTS (N-benzyl-p-toluene sulfonamide) | Inhibits myosin ATPase | Affects muscle contraction mechanisms |
| 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | Antibacterial | Inhibits bacterial folate synthesis |
These findings underscore the potential therapeutic applications of sulfonamide derivatives, including 4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide.
Q & A
Q. Yield Comparison Table
| Method | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Column Chromatography | Hexane/EtOAc | 85 | >98% |
| Recrystallization | Ethanol | 72 | >95% |
Advanced: How to analyze its redox reactivity for derivatization studies?
Methodological Answer:
- Oxidation: Treat with H2O2 in acetic acid (1:2 v/v) at 50°C to form sulfone derivatives. Monitor via LC-MS .
- Reduction: Use NaBH4/CuCl2 in methanol to reduce disulfide byproducts (if present) .
- Substitution: React with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to introduce alkyl groups at the sulfonamide nitrogen .
Reaction Scheme:
Oxidation:
Substitution:
Advanced: What computational methods predict its physicochemical properties?
Methodological Answer:
- LogP Calculation: Use ChemAxon or ACD/Labs to estimate partition coefficients (expected LogP ~2.5–3.5) .
- pKa Prediction: Employ SPARC or MarvinSuite to determine sulfonamide protonation (pKa ~9–10) .
- Solubility: Apply Hansen Solubility Parameters (HSPiP) to identify optimal solvents (e.g., DMSO, ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
